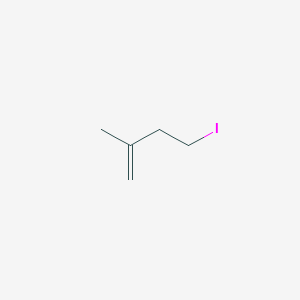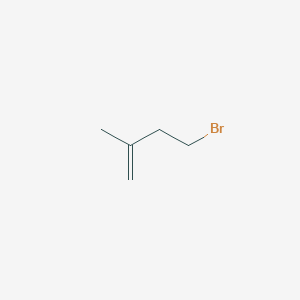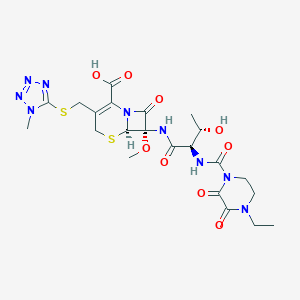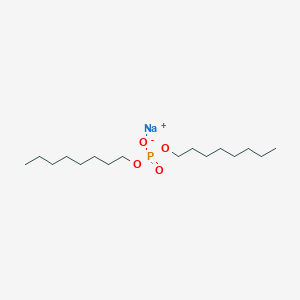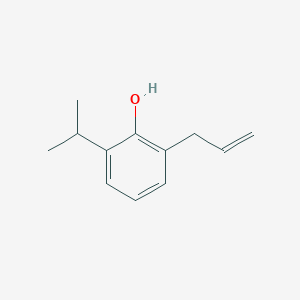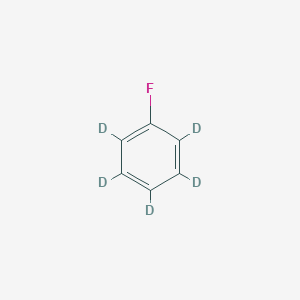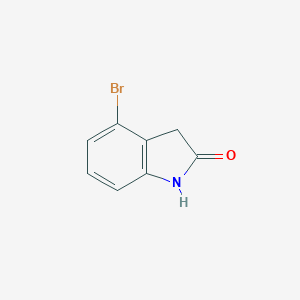
Reichstein's substance U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reichstein's substance U, also known as cortisone, is a naturally occurring hormone in the human body that plays a significant role in regulating the immune system and reducing inflammation. This substance was first synthesized in 1935 by Tadeusz Reichstein and his colleagues, and its discovery led to the development of a new class of drugs known as corticosteroids. In
Mécanisme D'action
Reichstein's substance U works by binding to specific receptors in the body, known as glucocorticoid receptors. This binding triggers a series of cellular processes that ultimately lead to the suppression of the immune system and the reduction of inflammation. The substance also has other effects on the body, including the regulation of glucose metabolism and the maintenance of blood pressure.
Effets Biochimiques Et Physiologiques
Reichstein's substance U has several biochemical and physiological effects on the body. It can reduce inflammation, suppress the immune system, regulate glucose metabolism, and maintain blood pressure. It also has anti-allergic and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Reichstein's substance U has several advantages for lab experiments. It is a well-studied molecule with a known mechanism of action, making it a useful tool for studying the immune system and inflammation. It is also readily available and relatively inexpensive.
However, there are also limitations to its use in lab experiments. Reichstein's substance U can have non-specific effects on cells, making it difficult to interpret the results of experiments. It can also be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Reichstein's substance U. One area of research is the development of new drugs that target specific glucocorticoid receptors, which could lead to more effective treatments for diseases such as autoimmune disorders and cancer. Another area of research is the exploration of the substance's anti-inflammatory and anti-tumor effects, which could lead to the development of new therapies for these conditions.
Conclusion
Reichstein's substance U is a naturally occurring hormone that plays a critical role in regulating the immune system and reducing inflammation. Its discovery in 1935 led to the development of a new class of drugs known as corticosteroids, which have been used to treat a wide range of diseases. Reichstein's substance U has several advantages for lab experiments, but there are also limitations to its use. Future research will focus on developing new drugs and exploring the substance's anti-inflammatory and anti-tumor effects.
Méthodes De Synthèse
Reichstein's substance U can be synthesized from cholesterol, a steroid molecule found in animal cells. The synthesis involves several steps, including oxidation, isomerization, and reduction, to produce the final product. The process is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
Reichstein's substance U has been widely used in scientific research to study the immune system, inflammation, and other physiological processes. It is also used to develop new drugs for the treatment of various diseases, including autoimmune disorders, allergies, and cancer.
Propriétés
Numéro CAS |
566-38-1 |
|---|---|
Nom du produit |
Reichstein's substance U |
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonymes |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



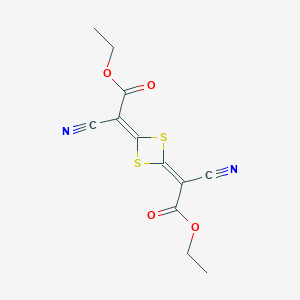
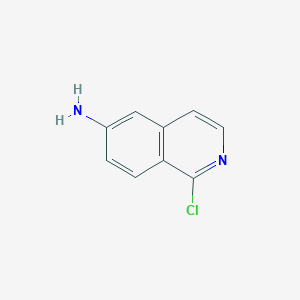
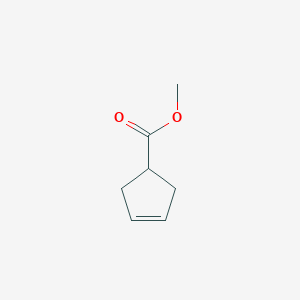
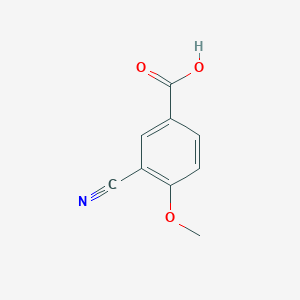
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
